

Eldecalcitol-d6: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Eldecalcitol-d6

Cat. No.: B8085373

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the deuterated active vitamin D analogue, **Eldecalcitol-d6**. This document outlines its chemical identity, quantitative properties, and key experimental protocols for its analysis. **Eldecalcitol-d6** is the deuterium-labeled version of Eldecalcitol, an orally active drug used in the treatment of osteoporosis.[1][2] The introduction of deuterium atoms makes it a valuable tool as an internal standard in quantitative analytical methods, particularly in pharmacokinetic studies.[3]

Core Identification and Properties

Eldecalcitol-d6 is a synthetic analogue of 1 α ,25-dihydroxyvitamin D3.[4] It is distinguished by a hydroxypropoxy group at the 2 β position and the inclusion of six deuterium atoms.[4] While a specific CAS number for **Eldecalcitol-d6** is not consistently reported across major databases, the CAS number for the unlabeled parent compound, Eldecalcitol, is 104121-92-8.

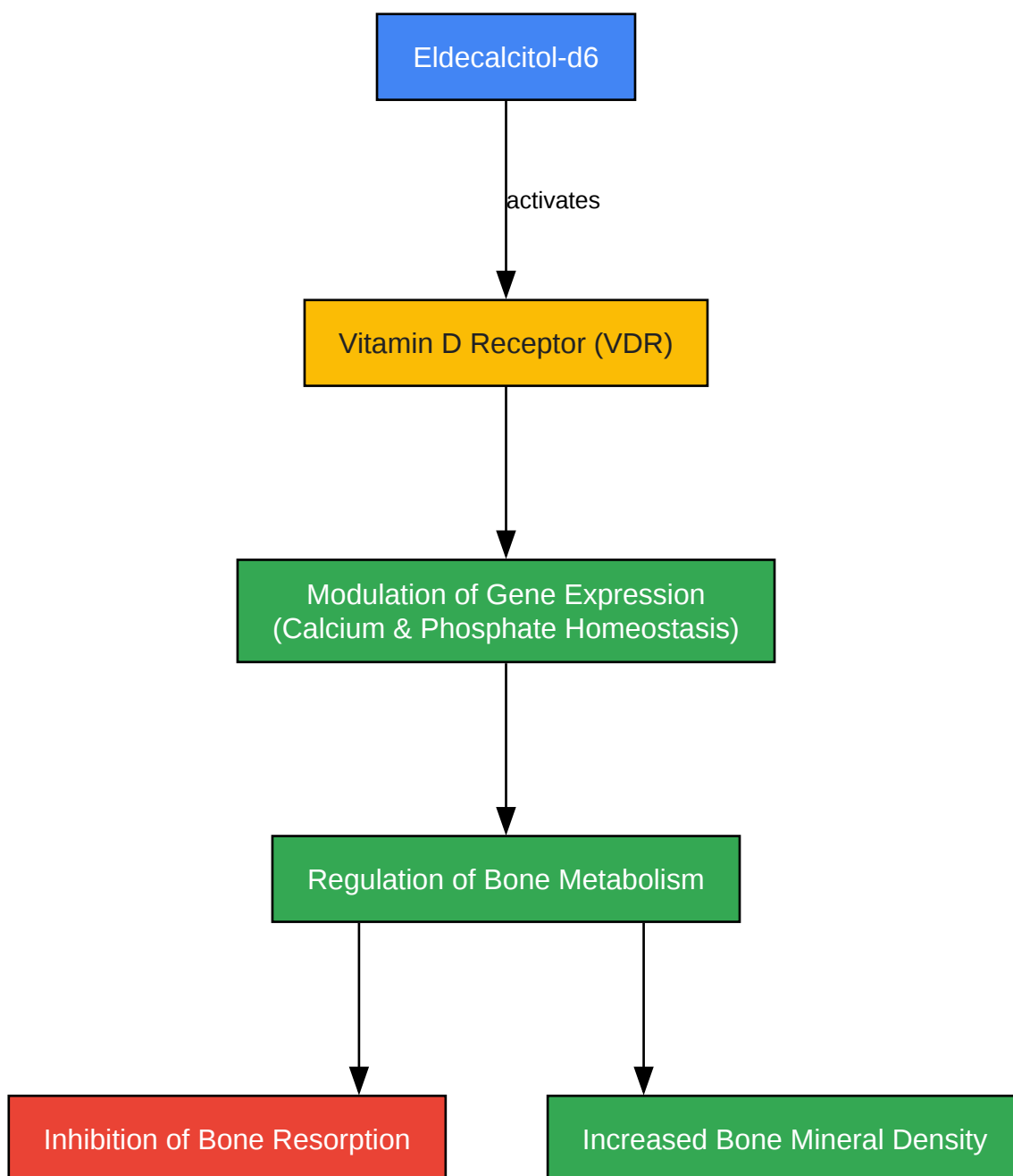
Quantitative Data Summary

The following table summarizes the key quantitative data for **Eldecalcitol-d6**.

Property	Value	Source(s)
Molecular Formula	C30H44D6O5	
Molecular Weight	~496.75 g/mol	
Appearance	White to off-white solid	
Purity	Up to 99.53%	
Storage Temperature	-20°C	

Mechanism of Action and Biological Activity

Eldecacitol acts as a Vitamin D Receptor (VDR) activator, playing a crucial role in the regulation of gene expression related to calcium and phosphate homeostasis. It is a potent inhibitor of bone resorption. Clinical studies have demonstrated that Eldecacitol can significantly increase bone mineral density.



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Simplified signaling pathway of Eldecalcitol.

Experimental Protocols: Quantification in Biological Matrices

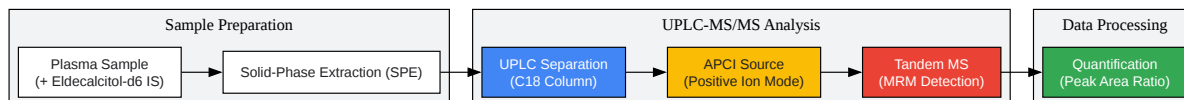
Eldecalcitol-d6 is frequently utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Eldecalcitol in biological samples, such as human plasma. The

gold standard for this analysis is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Detailed UPLC-MS/MS Methodology

This protocol outlines a typical approach for the determination of Eldecalcitol in human plasma using **Eldecalcitol-d6** as an internal standard.

- Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix components.
- Chromatographic Separation:
 - System: Acquity Ultra Performance Liquid Chromatography (UPLC) unit.
 - Column: C18 column (e.g., 150 x 2 mm).
 - Mobile Phase: A gradient of methanol and water is commonly used.
- Mass Spectrometric Detection:
 - System: Triple Quadrupole Mass Spectrometer.
 - Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is preferred for its performance with moderately polar, thermally stable compounds.
 - Detection Mode: Multi-Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
 - MRM Transitions:
 - Eldecalcitol: m/z 508.6 \rightarrow 397.4
 - **Eldecalcitol-d6** (SIL-IS): m/z 514.6 \rightarrow 403.3
- Quantification: The concentration of Eldecalcitol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



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Workflow for the quantification of Eldecalsitol using UPLC-MS/MS.

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